N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
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Description
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H30F2N4O2 and its molecular weight is 456.538. The purity is usually 95%.
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Biological Activity
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H30F2N4, with a molecular weight of approximately 438.5 g/mol. The structure features a difluorophenyl moiety attached to a tetrahydroquinoline and piperidine framework, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction.
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
Assay Type | Outcome | Reference |
---|---|---|
Antidepressant Activity | Significant reduction in depressive-like behavior in rodent models. | |
Antinociceptive Effects | Demonstrated pain-relief properties in inflammatory pain models. | |
Neuroprotective Effects | Exhibited protective effects against neuronal cell death in vitro. |
Case Study 1: Antidepressant Properties
In a study conducted on rodents, this compound was administered over a period of two weeks. Results indicated a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect. The mechanism was hypothesized to involve modulation of serotonergic and noradrenergic systems.
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of the compound. Inflammatory pain was induced in mice using formalin injections. Subsequent treatment with the compound resulted in a notable reduction in pain scores compared to control groups. This suggests potential as a non-opioid analgesic agent.
Safety and Toxicology
Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N4O2/c1-30-11-5-6-17-14-18(7-10-22(17)30)23(31-12-3-2-4-13-31)16-28-24(32)25(33)29-21-9-8-19(26)15-20(21)27/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBUOKKEALKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.